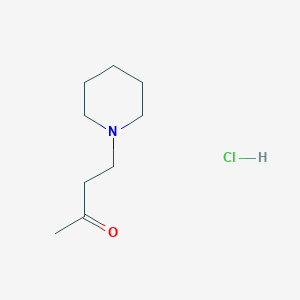

4-(Piperidin-1-yl)butan-2-on-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(Piperidin-1-yl)butan-2-one hydrochloride is closely related to various piperidine derivatives that have been studied for their crystal and molecular structures, synthesis, and potential applications in medicinal chemistry. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and derivatives of piperidine often exhibit significant biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the incorporation of different functional groups. For instance, chloroacetyl chloride has been used to synthesize N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one and its analogs, which were characterized by elemental, FT-IR, and NMR analyses . Another example is the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, which involved the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using X-ray diffraction (XRD) techniques. For example, the crystal structure of 4-carboxypiperidinium chloride revealed an orthorhombic space group with the piperidine ring adopting a chair conformation . Similarly, the spatial structure of chloroacetyl chloride incorporated piperidin-4-ones was found to adopt a boat conformation . These studies highlight the conformational flexibility of the piperidine ring, which can impact the compound's biological activity.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions due to their functional groups. The study of 4-carboxypiperidinium chloride showed that the Cl- anion is connected with the carboxyl group via hydrogen bonding, which is crucial for the stability of the crystal structure . Additionally, the synthesis of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone provided a precursor for substituted divinyl ketones in heterocyclization reactions with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be analyzed using various spectroscopic and computational methods. Vibrational spectra (FT-IR and FT-Raman), HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) analyses provide insights into the stability, charge distribution, and potential sites for chemical reactivity . For example, the MEP analysis of 2,2-diphenyl-4-(piperidin-1-yl)butanamide indicated possible sites for electrophilic and nucleophilic attacks .

Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

Piperidinderivate, einschließlich „4-(Piperidin-1-yl)butan-2-on-Hydrochlorid“, könnten möglicherweise in der Krebstherapie eingesetzt werden. Sie haben vielversprechende Ergebnisse bei der Hemmung des Wachstums und der Proliferation von Krebszellen gezeigt .

Antiviren-Anwendungen

Piperidinderivate wurden bei der Entwicklung von antiviralen Medikamenten verwendet. Sie könnten die Replikation von Viren möglicherweise hemmen und sind damit ein wertvolles Werkzeug im Kampf gegen Viruserkrankungen .

Antimalaria-Anwendungen

Die antimalaria Eigenschaften von Piperidinderivaten machen sie zu einem möglichen Kandidaten für die Entwicklung neuer Antimalariamittel .

Antimikrobielle und Antimykotische Anwendungen

Piperidinderivate haben antimikrobielle und antimykotische Eigenschaften gezeigt, was auf ihren potenziellen Einsatz bei der Behandlung verschiedener bakterieller und Pilzinfektionen hindeutet .

Analgetische und entzündungshemmende Anwendungen

Piperidinderivate haben analgetische und entzündungshemmende Eigenschaften. Sie könnten möglicherweise bei der Entwicklung von Schmerzmitteln und entzündungshemmenden Medikamenten verwendet werden .

Anti-Alzheimer-Anwendungen

Piperidinderivate könnten möglicherweise bei der Behandlung der Alzheimer-Krankheit eingesetzt werden. Sie können dazu beitragen, das Fortschreiten der Krankheit zu verlangsamen und die Lebensqualität der Patienten zu verbessern .

Antipsychotische Anwendungen

Piperidinderivate wurden bei der Entwicklung von Antipsychotika verwendet. Sie könnten möglicherweise bei der Behandlung verschiedener psychiatrischer Erkrankungen eingesetzt werden .

Wirkmechanismus

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Structure-activity relationship studies have indicated that the linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacokinetics

The compound has a molecular weight of 15524 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Piperidin-1-yl)butan-2-one hydrochloride. For instance, a study found that 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one, a compound structurally similar to 4-(Piperidin-1-yl)butan-2-one, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . This suggests that the compound’s action can be influenced by the acidity of the environment.

Biochemische Analyse

Biochemical Properties

4-(Piperidin-1-yl)butan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division .

Cellular Effects

The effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, its effects on cellular metabolism can lead to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, 4-(Piperidin-1-yl)butan-2-one hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of tubulin polymerization is a result of direct binding to tubulin, preventing its assembly into microtubules . This mechanism is crucial for its potential use in cancer therapy, where disrupting microtubule formation can inhibit tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to the compound can lead to sustained inhibition of cell division, which may have implications for its use in long-term treatments .

Dosage Effects in Animal Models

The effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior . Toxic or adverse effects have been observed at high doses, including potential damage to vital organs . Therefore, determining the optimal dosage is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

4-(Piperidin-1-yl)butan-2-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with enzymes involved in energy production can lead to changes in ATP levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall cell health .

Transport and Distribution

The transport and distribution of 4-(Piperidin-1-yl)butan-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can affect gene expression . Understanding these transport mechanisms is crucial for predicting the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of 4-(Piperidin-1-yl)butan-2-one hydrochloride is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence cellular energy production and apoptosis . Understanding its subcellular localization is essential for predicting its effects on cellular processes .

Eigenschaften

IUPAC Name |

4-piperidin-1-ylbutan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDUUYMJWZKRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCCCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6631-71-6 |

Source

|

| Record name | NSC57919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)

![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)

![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)